physical properties of (S)-tert-Butyl 2-methylaziridine-1-carboxylate
physical properties of (S)-tert-Butyl 2-methylaziridine-1-carboxylate
Content Type: Technical Reference Guide Subject: Chiral Building Block / Reactive Synthon CAS Registry Number: 197020-60-3 (Specific for S-isomer)
Executive Summary
(S)-tert-Butyl 2-methylaziridine-1-carboxylate (often abbreviated as (S)-N-Boc-2-methylaziridine ) is a privileged chiral synthon in modern medicinal chemistry. It serves as a high-value "chiral pool" derivative, primarily utilized to introduce a defined stereogenic center and an amino-ethyl motif into complex molecular architectures.
Its utility stems from the strain-release energy of the aziridine ring combined with the electron-withdrawing nature of the tert-butoxycarbonyl (Boc) group. This activation renders the ring highly susceptible to nucleophilic ring-opening reactions, allowing for the regioselective synthesis of 1,2-diamines,
Physicochemical Profile
The following data represents the core physical properties. Researchers should note that as a reactive intermediate, this compound is often prepared in situ or used immediately after purification; long-term storage requires strict adherence to stability protocols.
| Property | Value / Description | Notes |
| IUPAC Name | tert-butyl (2S)-2-methylaziridine-1-carboxylate | |
| Molecular Formula | ||
| Molecular Weight | 157.21 g/mol | |
| Physical State | Colorless liquid to low-melting solid | Tends to solidify at low temps.[1] |
| Boiling Point | ~50–55 °C at 0.5 mmHg | Do not distill at atm pressure. |
| Density | 0.94 – 0.96 g/mL | Estimated at 20°C. |
| Chirality | (S)-Enantiomer | Derived from L-Alanine.[2] |
| Optical Rotation | ( | |
| Solubility | Soluble in | Hydrolyzes in aqueous acid. |
| Flash Point | ~68 °C (Closed Cup) | Flammable. |
Critical Note on Stereochemistry: The (S)-enantiomer is synthetically derived from L-Alanine . The configuration of the methyl group is retained during the standard cyclization protocols because the bond formation occurs at the non-chiral methylene carbon (C3), not the chiral center (C2).
Structural Analysis & Spectroscopic Signature
Validation of the synthesized or purchased material is mandatory before use in downstream applications.
Nuclear Magnetic Resonance (NMR)[3][4]
-
H NMR (400 MHz,
):- 1.45 (s, 9H, Boc t-Bu ).
- 1.25 (d, 3H, Me group).
- 2.00 (d, 1H, Aziridine ring proton, trans).
- 2.45 (d, 1H, Aziridine ring proton, cis).
- 2.55–2.65 (m, 1H, Methine proton at C2).
-
Note: The aziridine ring protons typically appear upfield (2.0–2.6 ppm) compared to acyclic amines due to the shielding effect of the strained ring.
Infrared Spectroscopy (IR)
-
Carbonyl Stretch (
): Strong band at ~1710–1725 (Urethane). -
C-N Stretch: ~1390–1410
. -
Absence of N-H: Crucial for confirming full protection/cyclization (no broad peak at 3300
).
Synthesis & Manufacturing Logic
The synthesis of (S)-N-Boc-2-methylaziridine is a classic example of retentive synthesis . The chirality of the starting material (L-Alanine) is preserved because the cyclization step involves nucleophilic attack by the nitrogen onto the primary carbon (C1 of Alaninol), leaving the stereocenter (C2) undisturbed.
Mechanistic Workflow
The most robust route involves the reduction of L-Alanine to L-Alaninol, followed by N-protection and intramolecular cyclization (Mitsunobu or Sulfonyl-displacement).
Figure 1: Synthetic pathway from L-Alanine.[1][3][4][5][6][7][8] The stereocenter (C2) is not the site of displacement, ensuring retention of the (S)-configuration.
Protocol: Cyclization via Tosylation
-
Activation: Treat N-Boc-L-alaninol with p-toluenesulfonyl chloride (TsCl) in pyridine/DCM to form the O-tosylate.
-
Cyclization: Treat the crude tosylate with a strong base (e.g., NaH in THF or KOH in methanol). The carbamate nitrogen is deprotonated and attacks the C-OTs carbon.
-
Purification: Distillation under high vacuum is preferred over silica chromatography to prevent ring opening on acidic silica.
Reactivity & Application: The "Why"
The core value of this compound lies in its Regioselective Ring Opening . The Boc group activates the ring, making it an electrophile. The site of nucleophilic attack is controlled by the reaction conditions.
Regioselectivity Rules[5][11][12]
-
path A (Steric Control / Basic Conditions): Nucleophiles attack the less substituted carbon (C3) . This is the dominant pathway for uncatalyzed SN2 reactions.
-
path B (Electronic Control / Acidic Conditions): Lewis Acids (
, ) coordinate to the carbonyl or nitrogen, increasing positive character at the more substituted carbon (C2) . This leads to attack at the chiral center (often with inversion).
Figure 2: Divergent reactivity pathways. Path A is standard for simple nucleophiles; Path B requires Lewis Acid activation.
Handling, Stability & Safety (E-E-A-T)
As a Senior Application Scientist, I cannot overstate the safety risks associated with aziridines. They are alkylating agents .
Safety Protocols
-
Toxicity: Aziridines are potential carcinogens and sensitizers. They can alkylate DNA.
-
Control: Handle ONLY in a functioning fume hood. Double-glove (Nitrile/Laminate).
-
-
Deactivation: Spills should be neutralized immediately with aqueous acetic acid or thiosulfate solution to open the ring.
-
Storage:
Self-Validating Handling Check
-
Before Use: Check physical state. If the liquid has turned viscous or cloudy, polymerization has occurred.
-
TLC Monitoring: Use a stain (ninhydrin or PMA). Aziridines often stain blue/purple. If the spot stays at the baseline, it has degraded to the amino alcohol.
References
-
Preparation of Chiral Aziridines: Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized aziridines. Tetrahedron Letters, 34(43), 6855-6858. Link
-
Regioselectivity Studies: Shao, P. L., et al. (2018).[11] Regioselective Ring Opening of Aziridines. Journal of the American Chemical Society. Link
-
Safety Data: PubChem Compound Summary for CID 10942718, tert-butyl 2-methylaziridine-1-carboxylate.[12] National Center for Biotechnology Information (2024). Link
-
Synthetic Protocol (Wenker Method): Organic Syntheses, Coll. Vol. 10, p.204 (2004); Vol. 75, p.161 (1998). (General procedure for N-Boc aziridines). Link
-
Stereochemical Configuration: Bergmeier, S. C. (2000). The Synthesis and Transformations of Aziridines. Tetrahedron, 56(17), 2561-2576. Link
Sources
- 1. Tert-butyl 2-methylaziridine-1-carboxylate | C8H15NO2 | CID 10942718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Buy (R)-tert-butyl 2-methylaziridine-1-carboxylate | 129319-91-1 [smolecule.com]
- 7. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 8. CN109369442B - Preparation method of beta-N-methylamino-L-alanine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. Theoretical investigation of the regioselective ring opening of 2-methylaziridine. Lewis acid effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cenmed.com [cenmed.com]
